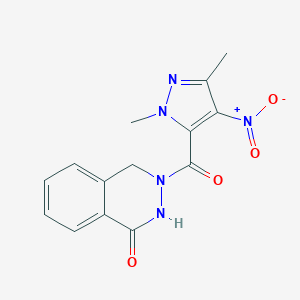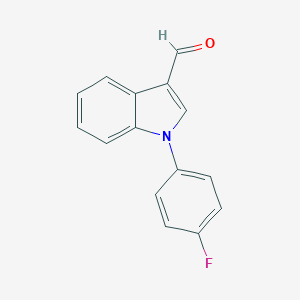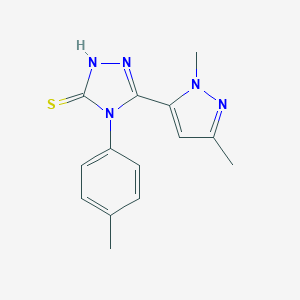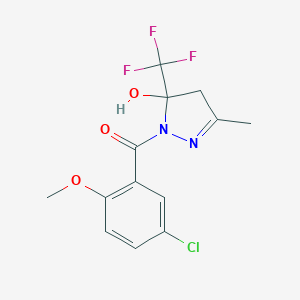
3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyrazole ring, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.
Formation of the Phthalazinone Moiety: The phthalazinone ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of phthalic anhydride with hydrazine derivatives.
Coupling Reaction: The final step involves coupling the pyrazole and phthalazinone moieties through a carbonylation reaction, often using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to form various reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride or potassium tert-butoxide.
Major Products
Amino Derivatives: Reduction of the nitro group can yield amino derivatives.
Hydrogenated Products: Hydrogenation can lead to fully or partially reduced products.
Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or marker in various biological assays.
Mechanism of Action
The mechanism of action of 3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-phthalazinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- **3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-quinazolinone
- **3-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)-3,4-dihydro-1(2H)-benzoxazinone
Uniqueness
Structural Features: The presence of both a nitro group and a phthalazinone moiety makes this compound unique compared to its analogs.
Reactivity: The compound’s reactivity profile, particularly in terms of its ability to undergo various chemical reactions, sets it apart from similar compounds.
Properties
Molecular Formula |
C14H13N5O4 |
|---|---|
Molecular Weight |
315.28g/mol |
IUPAC Name |
3-(2,5-dimethyl-4-nitropyrazole-3-carbonyl)-2,4-dihydrophthalazin-1-one |
InChI |
InChI=1S/C14H13N5O4/c1-8-11(19(22)23)12(17(2)15-8)14(21)18-7-9-5-3-4-6-10(9)13(20)16-18/h3-6H,7H2,1-2H3,(H,16,20) |
InChI Key |
IVROFGDJYJAREH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CC3=CC=CC=C3C(=O)N2)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454757.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454758.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454761.png)
![Diethyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B454762.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454765.png)
![5-(3,4-dimethoxyphenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454768.png)

![5-(1,3-BENZODIOXOL-5-YL)-N~2~-METHYL-N~2~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B454772.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454773.png)


![Diisopropyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B454776.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B454777.png)
